molecular formula C19H18BrNO2 B6059759 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No. B6059759
M. Wt: 372.3 g/mol
InChI Key: PAGJDLGXCVLHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione, also known as 3-Br-4-Me-PPP, is a chemical compound that belongs to the family of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopaminergic neurotransmission, which is involved in several physiological processes, including reward, motivation, and movement control.
Biochemical and Physiological Effects
Studies have shown that 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has several biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, which is involved in reward and reinforcement. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been shown to decrease drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for the specific targeting of this receptor in both in vitro and in vivo studies. However, one of the limitations of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP. One potential direction is the development of new therapeutic agents based on the structure of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP for the treatment of drug addiction and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Conclusion
In conclusion, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is a promising compound with potential therapeutic applications. Its high affinity and selectivity for the dopamine D3 receptor make it a potential candidate for the treatment of drug addiction and other neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves the reaction of 3-bromo-4-methylbenzaldehyde with 1-phenylethylamine, followed by cyclization with maleic anhydride. This method has been reported to yield high purity and high yield of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP.

Scientific Research Applications

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been extensively studied for its potential therapeutic applications. It has been reported to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGJDLGXCVLHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

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